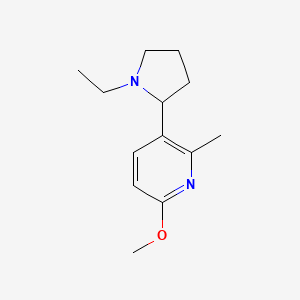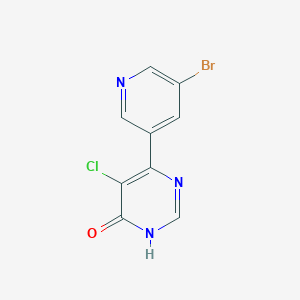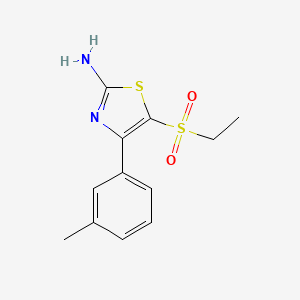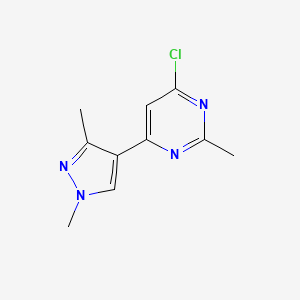
4-Chloro-6-(1,3-dimethyl-1H-pyrazol-4-yl)-2-methylpyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-6-(1,3-dimethyl-1H-pyrazol-4-yl)-2-methylpyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a chloro group, a methyl group, and a pyrazolyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(1,3-dimethyl-1H-pyrazol-4-yl)-2-methylpyrimidine typically involves the reaction of 4-chloro-2-methylpyrimidine with 1,3-dimethyl-1H-pyrazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
4-Chloro-6-(1,3-dimethyl-1H-pyrazol-4-yl)-2-methylpyrimidine can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles.
Oxidation and reduction: The compound can participate in redox reactions under appropriate conditions.
Coupling reactions: It can form bonds with other aromatic or heteroaromatic compounds through coupling reactions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while oxidation and reduction can modify the functional groups on the pyrazole or pyrimidine rings.
科学的研究の応用
4-Chloro-6-(1,3-dimethyl-1H-pyrazol-4-yl)-2-methylpyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is studied for its potential use in organic electronics and as a building block for novel materials.
Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
作用機序
The mechanism of action of 4-Chloro-6-(1,3-dimethyl-1H-pyrazol-4-yl)-2-methylpyrimidine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and target.
類似化合物との比較
Similar Compounds
4-Chloro-2-methylpyrimidine: Lacks the pyrazolyl group, making it less versatile in certain applications.
1,3-Dimethyl-1H-pyrazole: Lacks the pyrimidine ring, limiting its use in medicinal chemistry.
6-(1,3-Dimethyl-1H-pyrazol-4-yl)pyrimidine: Similar structure but without the chloro group, affecting its reactivity and applications.
Uniqueness
4-Chloro-6-(1,3-dimethyl-1H-pyrazol-4-yl)-2-methylpyrimidine is unique due to the combination of its chloro, methyl, and pyrazolyl substituents, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C10H11ClN4 |
|---|---|
分子量 |
222.67 g/mol |
IUPAC名 |
4-chloro-6-(1,3-dimethylpyrazol-4-yl)-2-methylpyrimidine |
InChI |
InChI=1S/C10H11ClN4/c1-6-8(5-15(3)14-6)9-4-10(11)13-7(2)12-9/h4-5H,1-3H3 |
InChIキー |
GKBQGKRSQIUJMZ-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C=C1C2=CC(=NC(=N2)C)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


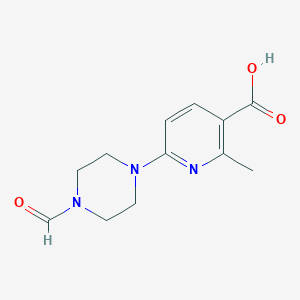
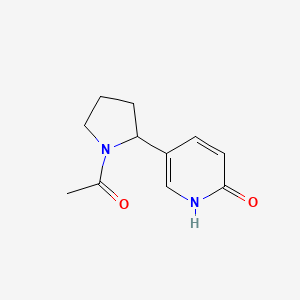
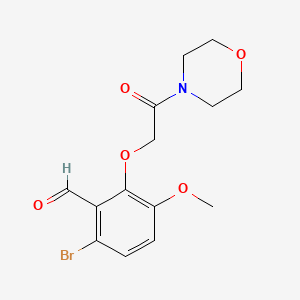
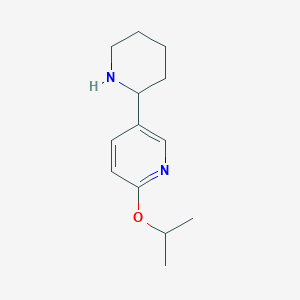
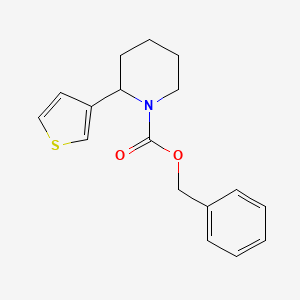
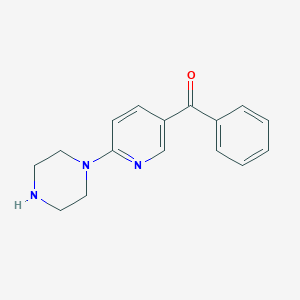
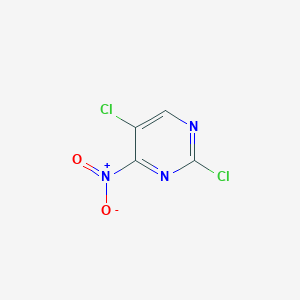
![1-(Benzo[d]thiazol-2-ylsulfonyl)piperidine-4-carboxylic acid](/img/structure/B11799714.png)

